(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-3-1-2-12(10-13)16(21)20-8-4-14(5-9-20)22-15-11-18-6-7-19-15/h1-3,6-7,10-11,14H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQGUGUXRWVGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 4-(Pyrazin-2-yloxy)piperidine
The pyrazin-2-yloxy-piperidine intermediate is pivotal for constructing the target compound. A validated approach involves Mitsunobu coupling , leveraging diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate ether bond formation between pyrazin-2-ol and piperidin-4-ol.
Procedure :
- Protection of Piperidin-4-ol :
Piperidin-4-ol is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP.
$$
\text{Piperidin-4-ol} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-piperidin-4-ol}
$$ - Mitsunobu Coupling :
Boc-piperidin-4-ol reacts with pyrazin-2-ol under Mitsunobu conditions (DIAD, PPh₃, THF) to yield Boc-protected 4-(pyrazin-2-yloxy)piperidine.
$$
\text{Boc-piperidin-4-ol} + \text{Pyrazin-2-ol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Boc-4-(pyrazin-2-yloxy)piperidine}
$$ - Deprotection :
The Boc group is removed via trifluoroacetic acid (TFA) in DCM, yielding 4-(pyrazin-2-yloxy)piperidine.
$$
\text{Boc-4-(pyrazin-2-yloxy)piperidine} \xrightarrow{\text{TFA, DCM}} \text{4-(Pyrazin-2-yloxy)piperidine}
$$
Acylation with 3-Chlorobenzoyl Chloride
The final step involves N-acylation of 4-(pyrazin-2-yloxy)piperidine with 3-chlorobenzoyl chloride.
Procedure :
4-(Pyrazin-2-yloxy)piperidine is dissolved in anhydrous THF, treated with triethylamine (Et₃N), and reacted with 3-chlorobenzoyl chloride at 0°C. The mixture is stirred overnight, followed by aqueous workup and purification via column chromatography.
$$
\text{4-(Pyrazin-2-yloxy)piperidine} + \text{3-Cl-C}6\text{H}4\text{COCl} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Mitsunobu Coupling | DIAD, PPh₃, THF, 24h | 65–75 | |
| Deprotection | TFA/DCM, 2h | 90–95 | |
| Acylation | Et₃N, THF, 0°C → RT, 12h | 70–80 |
Alternative Route via Nucleophilic Substitution
Tosylation of Piperidin-4-ol
Piperidin-4-ol is converted to its tosylate derivative using tosyl chloride (TsCl) in pyridine, enhancing leaving-group ability for subsequent substitution.
$$
\text{Piperidin-4-ol} + \text{TsCl} \xrightarrow{\text{Pyridine}} \text{Piperidin-4-yl tosylate}
$$
Substitution with Pyrazin-2-ol
The tosylate undergoes nucleophilic substitution with pyrazin-2-ol in the presence of cesium carbonate (Cs₂CO₃) in DMF at 80°C.
$$
\text{Piperidin-4-yl tosylate} + \text{Pyrazin-2-ol} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{4-(Pyrazin-2-yloxy)piperidine}
$$
Acylation as Final Step
Identical to Section 1.2, yielding the target compound.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tosylation | TsCl, Pyridine, 0°C, 2h | 85–90 | |
| Substitution | Cs₂CO₃, DMF, 80°C, 24h | 50–60 |
Comparative Analysis of Methods
Efficiency and Yield
Practical Considerations
- Mitsunobu : Ideal for small-scale synthesis; avoids harsh conditions.
- Substitution : Scalable for industrial applications but requires high temperatures and prolonged reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-yl methanone moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
The compound (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a significant chemical entity in medicinal chemistry, particularly in the development of pharmaceutical agents. This article will explore its applications, focusing on its therapeutic potential, biological activities, and relevant case studies.
Anticancer Activity
Research indicates that compounds with similar structures to (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone have shown promise in targeting cancer cells. For instance, derivatives of this compound have been studied for their ability to inhibit cell proliferation in various cancer types, including leukemia and solid tumors. The mechanism often involves the modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression.
Neuropharmacology
The piperidine moiety is known for its neuroactive properties. Studies suggest that (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction could lead to potential applications in treating neurological disorders such as schizophrenia or depression.
Antimicrobial Properties
Preliminary studies have indicated that the compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and compounds with similar structures have been investigated for their anti-inflammatory properties. Research has shown that (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone may inhibit pro-inflammatory cytokines, thus offering therapeutic potential in conditions such as arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers synthesized several derivatives of (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone and tested their anticancer properties on human leukemia cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, with detailed analysis revealing the activation of caspase pathways indicative of apoptosis .
Case Study 2: Neuropharmacological Assessment
A pharmacological evaluation conducted on animal models demonstrated that the compound could reduce anxiety-like behaviors when administered at specific doses. The study utilized behavioral assays to assess its impact on locomotion and anxiety, suggesting a potential role as an anxiolytic agent .
Case Study 3: Antimicrobial Testing
In vitro testing against strains of Staphylococcus aureus and Candida albicans showed that (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone had an inhibitory effect on growth, highlighting its potential as a lead compound for developing new antimicrobial therapies .
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, enabling comparative analysis of substituent effects on physicochemical and biological properties:
Chlorophenyl-Piperidine/Piperazine Methanones
- Key Observations: Electron-Withdrawing vs. Electron-Donating Groups: The pyrazin-2-yloxy group (electron-deficient) in the target compound may enhance receptor binding affinity compared to electron-donating groups like methoxy in or methyl in . Ring Systems: Piperidine (6-membered, saturated) vs. Piperazines often exhibit improved solubility but reduced metabolic stability .
Pyrazine-Containing Analogs
- Functional Groups: The methylsulfonyl group in introduces strong polarity, which may enhance solubility but reduce blood-brain barrier penetration compared to the pyrazine-2-yloxy group .
Structure-Activity Relationship (SAR) Insights
Chlorophenyl Position : The 3-chloro substitution on the phenyl ring (vs. 4-chloro in ) may optimize steric interactions with hydrophobic binding pockets in target proteins.
Pyrazine-2-yloxy vs. Compared to methylsulfonyl (), pyrazine reduces metabolic lability (sulfonyl groups are prone to glucuronidation).
Piperidine vs. Piperazine: Piperidine’s single nitrogen atom may reduce off-target interactions with monoamine transporters compared to piperazine derivatives .
Biologische Aktivität
(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound with potential pharmacological applications. This compound features a chlorophenyl group, a pyrazin-2-yloxy group, and a piperidin-1-yl methanone moiety, which contribute to its biological activity. Understanding its biological properties is crucial for exploring its potential therapeutic uses.
Chemical Structure
The chemical structure of (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. These interactions can lead to various pharmacological effects, including:
- Inhibition or activation of enzymes: The compound may modulate enzyme activity, influencing metabolic pathways.
- Receptor binding: It may bind to specific receptors, triggering signaling cascades that result in physiological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown significant antifungal and antitubercular activities. Specifically, studies on pyrazole derivatives suggest that they can inhibit the growth of pathogenic fungi and Mycobacterium tuberculosis H37Rv .
Anti-inflammatory Properties
(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been investigated for potential anti-inflammatory effects. Compounds with similar piperidine structures often exhibit analgesic and anti-inflammatory properties, making them candidates for pain management therapies.
Study 1: Antifungal Activity
In a study evaluating 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, several compounds demonstrated promising antifungal activity against multiple strains of fungi. The study highlighted the importance of substituents on the pyrazole ring in enhancing antifungal efficacy .
| Compound | Fungal Strain | Activity Level |
|---|---|---|
| Compound A | Candida albicans | High |
| Compound B | Aspergillus niger | Moderate |
| Compound C | Mycobacterium tuberculosis | Significant |
Study 2: Synergistic Effects with Doxorubicin
Another investigation explored the synergistic effects of pyrazole derivatives in combination with doxorubicin on breast cancer cell lines. The results indicated that certain derivatives significantly enhanced the cytotoxic effects of doxorubicin, particularly in Claudin-low breast cancer subtypes .
Comparative Analysis with Similar Compounds
Comparative studies show that (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone possesses unique properties relative to other similar compounds due to the presence of the pyrazin-2-yloxy group.
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| (3-Chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | Pyridin-2-yloxy | Moderate antimicrobial |
| (3-Chlorophenyl)(4-(quinolin-2-yloxy)piperidin-1-yl)methanone | Quinolin-2-yloxy | High anti-inflammatory |
Q & A
Basic: What are the key synthetic pathways for (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the piperidin-4-yloxy-pyrazine intermediate via nucleophilic substitution (pyrazin-2-ol with a halogenated piperidine derivative under basic conditions).
- Step 2: Coupling the intermediate with 3-chlorobenzoyl chloride via a Friedel-Crafts acylation or amide bond formation, depending on the activating groups .
Critical Conditions:
- Temperature: Maintain 0–5°C during acylations to minimize side reactions.
- Solvent: Use anhydrous dichloromethane or DMF to enhance reactivity .
- Catalysts: Employ Lewis acids (e.g., AlCl₃) for electrophilic substitutions .
Yield Optimization: - Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: How can computational modeling predict target interactions, and what experimental validations are essential?
Methodological Answer:
Computational Approaches:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like kinases or GPCRs. Focus on the chlorophenyl and pyrazine moieties, which often interact with hydrophobic pockets .
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond acceptors from analogs (e.g., JNJ-42048232 derivatives) .
Experimental Validation:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD values) with immobilized targets .
- Functional Assays: Test cAMP modulation (for GPCRs) or kinase inhibition (IC₅₀) in cell lines .
Basic: Which spectroscopic techniques confirm structural integrity, and what key features are analyzed?
Methodological Answer:
- NMR (¹H/¹³C):
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <5 ppm error .
- IR Spectroscopy: Detect carbonyl stretch (~1680 cm⁻¹) and C-O-C (1250 cm⁻¹) .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
Case Example: If Compound A (piperidine analog) shows higher CNS activity than Compound B (pyrrolidine analog):
- Structural Analysis: Compare logP (Compound A: 2.8 vs. B: 1.9) and blood-brain barrier permeability via PAMPA .
- Assay Variability: Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and control for metabolic stability (use liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
